molecular formula C12H9F3N4OS2 B2426060 5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 339103-31-0

5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Cat. No.: B2426060
CAS No.: 339103-31-0
M. Wt: 346.35
InChI Key: AECFZPXKQIECLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The trifluoromethyl group can be introduced through various methods, including nucleophilic substitution or through the use of trifluoromethylating agents such as trifluoromethyl iodide.

  • Addition of the Allylsulfanyl Group

    • The allylsulfanyl group is added via nucleophilic substitution, utilizing allyl sulfide in the presence of a base.

  • Industrial Production Methods

    Scaling up to industrial production may involve optimizing reaction conditions for maximum yield and purity, utilizing continuous flow reactors, and ensuring cost-effective and environmentally friendly processes. Catalysts and reagents would be selected for their scalability and availability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole typically involves multiple steps:

    • Formation of the Oxadiazole Ring

      • Starting from a hydrazide derivative, the oxadiazole ring is formed via cyclization using dehydrating agents such as phosphorus oxychloride.

    • Thieno[2,3-c]pyrazole Formation

      • This involves the condensation of a thiophene derivative with a suitable pyrazole precursor under specific conditions, often involving acid or base catalysts.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The allylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    • Reduction: : The oxadiazole ring can be reduced under specific conditions, although such reactions might be less common.

    • Substitution: : The trifluoromethyl group and oxadiazole ring can participate in various substitution reactions, depending on the reagents and conditions.

    Common Reagents and Conditions

    • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    • Reduction: : Sodium borohydride or hydrogen gas with a suitable catalyst.

    • Substitution: : Halogenating agents like chlorine or bromine, or nucleophiles like amines or thiols.

    Major Products

    • Oxidation: : Formation of sulfoxides or sulfones.

    • Reduction: : Reduced oxadiazole or thienopyrazole derivatives.

    • Substitution: : Various substituted oxadiazoles or thienopyrazole products, depending on the substituents introduced.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound can be used as a building block for more complex molecules, especially in the synthesis of heterocyclic compounds.

    Biology

    Biological studies may focus on its potential as a pharmacophore for designing new drugs or as a probe in biochemical assays due to its unique structural features.

    Medicine

    Industry

    In industry, particularly in materials science, it could be explored for its electronic properties due to the presence of the trifluoromethyl and thienopyrazole groups, which might exhibit interesting electrochemical characteristics.

    Mechanism of Action

    Molecular Targets and Pathways

    The compound's mechanism of action would likely involve interaction with specific molecular targets, such as enzymes or receptors, due to its unique structure. For instance, the oxadiazole ring might interact with enzyme active sites, while the trifluoromethyl group could influence binding affinity and selectivity.

    Comparison with Similar Compounds

    Similar Compounds

    • 5-(Allylsulfanyl)-1,3,4-oxadiazole derivatives: : Share the oxadiazole and allylsulfanyl features but lack the thienopyrazole and trifluoromethyl groups.

    • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole derivatives: : Have the pyrazole and trifluoromethyl groups but lack the oxadiazole and thienopyrazole components.

    Uniqueness

    The uniqueness of 5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole lies in its combination of these diverse structural elements, which confer a wide range of chemical reactivity and potential applications that are not easily replicated by simpler molecules. This combination is rare and offers distinct advantages in various fields of research and industry.

    Conclusion

    The compound This compound is an intriguing molecule with a rich array of functional groups that lend themselves to various chemical reactions and potential applications in scientific research, medicine, and industry. Its synthesis and unique properties make it a valuable candidate for further study and development.

    Properties

    IUPAC Name

    2-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-5-prop-2-enylsulfanyl-1,3,4-oxadiazole
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H9F3N4OS2/c1-3-4-21-11-17-16-9(20-11)7-5-6-8(12(13,14)15)18-19(2)10(6)22-7/h3,5H,1,4H2,2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AECFZPXKQIECLH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C2=C(C=C(S2)C3=NN=C(O3)SCC=C)C(=N1)C(F)(F)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H9F3N4OS2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    346.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.